8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione
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Overview
Description
8,8-Dimethylbicyclo[511]nonane-2,5-dione is a unique organic compound characterized by its bicyclic structure This compound is notable for its stability and the presence of two ketone groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione typically involves the acetolysis of the toluene-p-sulphonate ester of 2-(2-hydroxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (nopol). This process yields the acetate of a tricyclic pinane derivative, which is then oxidized to form the desired dione .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways related to its biological and chemical activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8,8-Dimethyltricyclo[5.1.1.0]nonan-2β-ol: A tricyclic pinane derivative with similar structural features.
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione: Another bicyclic compound with comparable properties.
Uniqueness: 8,8-Dimethylbicyclo[51
Properties
CAS No. |
110259-90-0 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[5.1.1]nonane-2,5-dione |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-5-8(12)3-4-10(13)9(11)6-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
IBJMHOIQRPMIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)CCC(=O)C2)C |
Origin of Product |
United States |
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